Cas no 77-86-1 (Tris(hydroxymethyl)aminoethane)

Tris(hydroxymethyl)aminoethane, ook bekend als Tris of THAM, is een organische verbinding met de molecuulformule C4H11NO3. Het wordt veel gebruikt als buffer in biochemische en moleculair biologische toepassingen vanwege zijn effectieve buffercapaciteit in het pH-bereik van 7,0 tot 9,0. Tris is bijzonder geschikt voor elektroforese en eiwitstabilisatie vanwege zijn lage toxiciteit en goede oplosbaarheid in water. Daarnaast dient het als grondstof voor de synthese van andere chemische verbindingen. De stabiliteit en consistentie maken het een betrouwbare keuze voor laboratoriumtoepassingen.
Tris(hydroxymethyl)aminoethane structure
77-86-1 structure
Productnaam:Tris(hydroxymethyl)aminoethane
CAS-nummer:77-86-1
MF:C4H11NO3
MW:121.135041475296
MDL:MFCD00004679
CID:34092
PubChem ID:6503

Tris(hydroxymethyl)aminoethane Chemische en fysische eigenschappen

Naam en identificatie

    • Tris(hydroxymethyl)aminoethane
    • 2-Amino-2-hydroxymethyl-1,3-propanediol
    • TRIS
    • Tromethamine
    • Tromethane
    • tris(hydroxyme.)aminomethane
    • trizma base
    • Trometamol
    • tri(hydroxymethyl)methylamine
    • Trihydroxymethyl Aminomethane
    • Tris, Ultra Pure
    • Tris(hydroxymethyl)aminomethane, Ultra Pure
    • Tris, Pure Tris(hydroxymethyl)aminomethane, Pure
    • Tris(hydroxymethyl)aminomethane, Technical Grade
    • Tris, Tissue Culture Tested Tris(hydroxymethyl)aminomethane, Tissue Culture Tested
    • Tris, Alcohol Free Tris(hydroxymethyl)aminomethane, Alcohol Free
    • Tris(hydroxymethyl)aminomethane
    • Tris(hydroxymethyl)aminomethane [for Electrophoresis]
    • trimethylaminomethane
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol(Technical)
    • 2M Tris(hydroxymethyl)aminomethane
    • Tri(hydroxymethyl)aminomethane
    • TRIS base
    • TRIS 1.5M pH 8.8
    • TRIS 2M SOLUTION pH 7.5
    • TRIS 2M SOLUTION pH 7.8
    • Pehanorm
    • riladyl
    • Talatrol
    • THAM
    • Tham-E
    • thamset
    • Tris,2M pH 7.5
    • Tris,2M pH 7.8
    • Tris-base
    • TRISMAT
    • Trizma
    • EPX-152
    • amino-2-(hydroxymethyl)-1,3-propanediol, 2-
    • Trimethylolaminomethane
    • 三羟甲基氨基甲烷
    • Tris (hydroxymethyl) aminoethane
    • Trisamine
    • 2-Amino-2-(hydroxymethyl)propane-1,3-diol
    • Tris buffer
    • Trisaminol
    • Trisamin
    • Trispuffer
    • Tutofusin tris
    • Tris-steril
    • Apiroserum Tham
    • Addex-tham
    • Tris, free base
    • 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-
    • Tris Amino
    • Aminotrimethylolmethane
    • Aminotris(hydroxymethyl)methane
    • Tris (buffering agent)
    • THAM-
    • 0.5M Tris-HCl
    • 1.5M Tris-HCl
    • Tris (hydroxymethyl)aminomethane
    • PB47623
    • Trizma(R) base, puriss. p.a., buffer substance, >=99.5%
    • Trizma(R) base, >=99.0% (T)
    • SMR000059179
    • TRIS-buffered saline (TBS, 10X) pH 7.6
    • TRIS-buffered saline (TBS, 10X) pH 7.4
    • Trizma(R) base, BioUltra, for molecular biology, >=99.8% (T)
    • NCGC00257164-01
    • NCGC00159412-03
    • Caswell No. 036
    • tris hydroxymethyl aminomethane
    • DS-014869
    • Tris acidimetric, NIST(R) SRM(R) 723e
    • CS-0201542
    • Trometamol (JAN/INN)
    • BCP05578
    • Tris(hydroxymethyl)aminomethane, ACS reagent, >=99.8%
    • HSDB 3408
    • Tox21_111645
    • NSC6365
    • 1,1,1-tris(hydroxymethyl)methanamine
    • Tox21_303167
    • TROMETAMOL (EP MONOGRAPH)
    • 83147-39-1
    • 2-amino-2-(hydroxyl-methyl)propane-1,3-diol
    • tris (hydroxymethyl) methylamine
    • UNII-023C2WHX2V
    • CHEMBL1200391
    • Triladyl
    • 2-(Hydroxymethyl)-2-amino-1,3-propanediol
    • SR-01000944234-1
    • 136760-04-8
    • C07182
    • MFCD00004679
    • 77-86-1
    • 1gng
    • Oprea1_677781
    • tris-amine
    • Tromethamine, meets USP testing specifications
    • Trizma(R) base, Primary Standard and Buffer, >=99.9% (titration), crystalline
    • HY-D0227D
    • DTXCID503723
    • Methylamine,1,1-tris(hydroxymethyl)-
    • 1,1,1-Tris(hydroxymethyl)-methylamine
    • THAM (TN)
    • TROMETHAMINE [VANDF]
    • J-610076
    • BP-13394
    • M02623
    • NCGC00159412-02
    • CS-0201543
    • TROMETAMOL [JAN]
    • WP QUAT (STRONG ANION EXCHANGER)
    • Tris-hydroxymethyl-aminomethan
    • 2-amino-2-methylol-propane-1,3-diol
    • DA-58763
    • EN300-21687
    • Tris(hydroxymethyl)aminomethane, Molecular Biology Grade
    • D00396
    • Trizma(R) base, certified reference material for titrimetry, certified by BAM, according to ISO 17025, >=99.5%
    • (tris(hydroxymethyl)aminomethane)
    • TROMETHAMINE [II]
    • Tox21_201646
    • Trizma(R) base, >=99.9% (titration), crystalline
    • TROMETAMOL [MART.]
    • Trometamole
    • Tris(hydroxymethyl)methylamine
    • 126850-08-6
    • NSC 6365
    • DTXSID2023723
    • 126850-05-3
    • NSC65434
    • TROMETAMOL [EP MONOGRAPH]
    • MFCD00132476
    • B05XX02
    • Trometamol [INN]
    • TROMETHAMINE [USP-RS]
    • NCGC00259195-01
    • Tromethamin
    • Tro.meta.mole
    • T2516
    • GTPL7328
    • STR03166
    • .beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-(1-methylethyl)-4-O-(phenylmethyl)-
    • Tromethamine (USP)
    • Trigmo base
    • AKOS000121321
    • 023C2WHX2V
    • Tris(hydroxymethyl)aminomethane, ultrapure
    • Tris-Amino
    • TROMETHAMINE [MI]
    • 2-(Hydroxymethyl)-2-amino-1, 3-propanediol
    • Methylamine, 1,1,1-tris(hydroxymethyl)-
    • AB00443859_03
    • 79261-03-3
    • Tris(hydroxymethyly)amino methane
    • Trizma(R) base, BioXtra, pH 10.5-12.0 (1 M in H2O), >=99.9% (titration)
    • SW219208-1
    • CS-0201544
    • Tris(hydroxymethyl)aminomethane, p.a., ACS reagent, 99.8%
    • NCIOpen2_001720
    • B05BB03
    • Tris-(hydroxymethyl)-aminomethane
    • W-104296
    • EP, USP, for cell culture test, inverted exclamation markY 99.9% (T)
    • Tris(hydroxymethyl)aminomethane, JIS special grade, >=99.0%
    • ABX (ANTIBODY EXCHANGER)
    • TROMETHAMINE [USP MONOGRAPH]
    • 2-Amino-2-hydroxymethylpropanediol
    • Tris(hydroxymethyl)aminomethane, Electrophoresis Grade
    • TRIS-buffered saline (TBS, 10X, high salt) pH 7.4
    • NSC-65434
    • CS-W018524
    • Tromethamine, Pharmaceutical Secondary Standard; Certified Reference Material
    • Trometamolum
    • THAM-E COMPONENT TROMETHAMINE
    • NCGC00159412-04
    • Tromethamine (USAN:USP)
    • Trometamol(Tris), inverted exclamation markY99.5%
    • F0001-1979
    • Trizma(R) base, anhydrous, free-flowing, Redi-Dri(TM), >=99.9%
    • Tris(hydroxymethyl)aminomethane ACS grade
    • SR-01000944234
    • TRS
    • 126850-03-1
    • WLN: Q1XZ1Q1Q
    • HY-D0227E
    • tris-(hydroxymethyl)methylamine
    • TRIS(HYDROXY-D-METHYL)AMINO-D2-METHANE, 98 ATOM % D
    • trishydroxymethylmethylamine
    • Tris(Hydroxymethyl)-Aminomethane
    • Z104509094
    • Tromethanmin
    • TROMETHAMINE (USP MONOGRAPH)
    • trometamolo
    • NCGC00159412-05
    • TROMETHAMINE [ORANGE BOOK]
    • 1h4n
    • MLS000028643
    • AMINO (NH2) NARROW-PORE MEDIA-NORMAL PHASE
    • Tris (hydroxymethyl)aminoethane
    • NS00002396
    • Tris-Base, molecular biology grade
    • BBL000011
    • tris(hydroxymethyl) aminomethane
    • STK379529
    • Trometamolum (INN-Latin)
    • 2-amino-2-(hydroxymethyl) propane-1,3-diol
    • 4-Anilino-1-(2-hydroxyethylamino)anthracene-9,11-dione
    • Tromethamine [USAN]
    • propane, 2-amino-1,3-dihydroxy-2-hydroxymethyl-
    • HMS3652L05
    • tris-(hydroxymethyl)-amino-methane
    • Trizma(R) base, BioUltra, >=99.8% (T)
    • s4176
    • AB00443859_04
    • Tromethamolum
    • Methanamine, 1,1,1-tris(hydroxymethyl)-
    • Methanamine,1,1-tris(hydroxymethyl)-
    • Trizma(R) base, Vetec(TM) reagent grade, >=99%
    • Trometamol(Tris),for molecular biology
    • 126850-06-4
    • TROMETAMOL (MART.)
    • Trometamol(Tris),Proteomics Grade
    • [tris(hydroxymethyl)aminomethane]
    • Tris(hydroxymethyl)aminomethane, ACS reagent, 99.9%
    • DB-091324
    • DB03754
    • Trometamol (part of FOSFOMYCIN TROMETAMOL)
    • Trometamol, European Pharmacopoeia (EP) Reference Standard
    • Trometamolum [INN-Latin]
    • Tris(hydroxymethyl)methanamine
    • TROMETHAMINE (USP-RS)
    • Tris(hydroxymethyl)aminomethane, ultrapure grade, >=99.9%
    • SBI-0653855.0001
    • HMS3885H09
    • Tris(hydroxymethyl)aminomethane, >=99.8%
    • BRD-K47978074-001-03-2
    • tris (hydroxymethyl) aminomethane
    • 2-Amino-2-methylol-1,3-propanediol
    • Tox21_111645_1
    • Tris(hydroxymethyl)aminomethane, >=99%
    • Q413961
    • TRIS Ultrapure, EP
    • Tris-hydroxymethylaminomethane
    • 1, 2-amino-2-(hydroxymethyl)-
    • 2-amino-2-[hydroxymethyl]-1,3-propandiol
    • EPA Pesticide Chemical Code 083901
    • Tris buffertris-hydroxymethyl-aminomethan
    • tris-hydroxymethyl-methylamine
    • CHEBI:9754
    • Sigma 7-9(R), >=99% (titration), crystalline
    • HY-D0227C
    • BRD-K47978074-001-02-4
    • 1,1,1-tris(hydroxymethyl)methylamine
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol;
    • InChI=1/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H
    • TROMETHAMINE [HSDB]
    • P17498
    • TRIS-buffered saline (TBS, 10X) pH 8.0
    • TRIS-buffered saline (TBS, 10X) pH 7.4, for Western blot
    • Trizma(R) base, tested according to Ph.Eur.
    • trishydroxymethyl aminomethane
    • Trizma(R) base, BioPerformance Certified, meets EP, USP testing specifications, cell culture tested, >=99.9% (titration)
    • CAS-77-86-1
    • Tromethamine, United States Pharmacopeia (USP) Reference Standard
    • NSC-6365
    • CCG-214012
    • bakerbond(tm) cyano (cn)
    • TROMETHAMINE COMPONENT OF THAM-E
    • Trizma(R) base, cell culture tested, >=99.9% (titration), crystalline
    • Methanamine, 1, 1,1-tris(hydroxymethyl)-
    • tris-buffer
    • Tro.meta.mol
    • TROMETAMOL [WHO-DD]
    • Tromethamine [USAN:USP]
    • SCHEMBL975
    • NCIOpen2_000263
    • TRIS-buffered saline (TBS, 20X) pH 7.4
    • TROMETHAMINE (II)
    • A0321
    • Tris-hydroxymethyl-aminomethan [German]
    • tris(hydroxymethyl)amino methane
    • EC 201-064-4
    • HY-D0227
    • EINECS 201-064-4
    • 2-amino-2-hydroxymethyl-propane-1
    • 2-Amino-2-(hydroxymethyl)-propane-1,3-diol
    • Trizma(R) base, puriss. p.a., >=99.7% (T)
    • AI3-03948
    • tris base solution
    • Aminotri(hydroxymethyl)methane
    • THAM (Standard)
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol;Tromethamine;Tris(hydroxmethyl)aminomethane;Trometamol
    • MDL: MFCD00004679
    • Inchi: 1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
    • InChI-sleutel: LENZDBCJOHFCAS-UHFFFAOYSA-N
    • LACHT: O([H])C([H])([H])C(C([H])([H])O[H])(C([H])([H])O[H])N([H])[H]
    • BRN: 741883

Berekende eigenschappen

  • Exacte massa: 121.07400
  • Monoisotopische massa: 121.074
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 8
  • Aantal draaibare bindingen: 3
  • Complexiteit: 54
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -2.9
  • Topologisch pooloppervlak: 86.7
  • Aantal tautomers: nothing
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: White crystals or powders
  • Dichtheid: 1,353 g/cm3
  • Smeltpunt: 167-172 °C (lit.)
  • Kookpunt: 219-220 °C/10 mmHg(lit.)
  • Vlampunt: 219-220°C/10mm
  • Brekindex: 1.4170 (estimate)
  • PH: 10.5-12.0(4 m in water, 25 °C)
  • Oplosbaarheid: H2O: 4 M at 20 °C, clear, colorless
  • Waterverdelingscoëfficiënt: 550G/L(25ºC)
  • Stabiliteit/houdbaarheid: Stable. Incompatible with bases, strong oxidizing agents. Protect from moisture.
  • PSA: 86.71000
  • LogboekP: -1.63890
  • Merck: 9772
  • pka: 8.1(at 25℃)
  • Oplosbaarheid: Soluble in ethanol and water, slightly soluble in ethyl acetate, benzene, insoluble in ether, carbon tetrachloride.
  • Dampfdruk: 0.0±1.8 mmHg at 25°C
  • Gevoeligheid: Hygroscopic

Tris(hydroxymethyl)aminoethane Beveiligingsinformatie

Tris(hydroxymethyl)aminoethane Douanegegevens

  • HS-CODE:29221980
  • Douanegegevens:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Tris(hydroxymethyl)aminoethane Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
BAI LING WEI Technology Co., Ltd.
3718102-1KG
Tris(hydroxymethyl)aminomethane electrophoresis grade
77-86-1
1KG
¥ 1220 2022-04-26
BAI LING WEI Technology Co., Ltd.
BI2888-1Kg
Tris Ultrapure
77-86-1
1Kg
¥ 836 2022-04-26
Enamine
EN300-21687-1.0g
2-amino-2-(hydroxymethyl)propane-1,3-diol
77-86-1 95%
1.0g
$26.0 2023-07-10
Enamine
EN300-21687-10.0g
2-amino-2-(hydroxymethyl)propane-1,3-diol
77-86-1 95%
10.0g
$32.0 2023-07-10
abcr
AB119984-100 g
Tris(hydroxymethyl)aminomethane, 99%; .
77-86-1 99%
100 g
€54.50 2023-07-20
Cooke Chemical
A7728612-100G
Tris(hydroxymethyl)aminomethane , ACS
77-86-1 ≥99.8%
100g
RMB 85.60 2025-02-21
Cooke Chemical
A7728612-500G
Tris(hydroxymethyl)aminomethane , ACS
77-86-1 ≥99.8%
500g
RMB 281.60 2025-02-21
Cooke Chemical
A7728512-10KG
Tris(hydroxymethyl)aminomethane , Standard buffer substance
77-86-1 ≥99.9%(titration)
10kg
RMB 2879.20 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R051679-400ml
Tris(hydroxymethyl)aminoethane
77-86-1 PH=7.4
400ml
¥330 2024-05-21
TRC
T892600-50g
Tromethamine
77-86-1
50g
$ 51.00 2023-09-05

Tris(hydroxymethyl)aminoethane Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
1.2 5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
2.2 10 °C; 2 h, 10 °C → 25 °C
2.3 Solvents: Water ;  25 °C → 40 °C
3.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
3.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
4.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
5.1 Solvents: Acetone ,  Water
Referentie
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
2.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referentie
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
1.2 10 °C; 2 h, 10 °C → 25 °C
1.3 Solvents: Water ;  25 °C → 40 °C
2.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
2.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
3.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
4.1 Solvents: Acetone ,  Water
Referentie
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Synthetic Routes 4

Reactievoorwaarden
1.1 Catalysts: Acetic acid Solvents: Acetone ,  Water ;  rt → 34 °C; 11 h, 34 °C; 34 °C → 20 °C; 0.5 - 1.5 h, 20 °C
Referentie
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 9. Active Pharmaceutical Ingredient Process Development and Powder Properties
La Cruz, Thomas E. ; et al, Organic Process Research & Development, 2017, 21(8), 1174-1185

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
2.1 Solvents: Acetone ,  Water
Referentie
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
5.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referentie
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Synthetic Routes 7

Reactievoorwaarden
Referentie
Process for synthesizing phosphonomycin monotrometamol salt
, China, , ,

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referentie
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Synthetic Routes 9

Reactievoorwaarden
1.1 Solvents: Acetone ,  Water
Referentie
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Chlorosulfonic acid
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referentie
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
2.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referentie
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ;  80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
6.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referentie
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Cumene hydroperoxide ,  Methanesulfonyl chloride Solvents: Methanol ;  2 h, 30 °C; 30 °C → 20 °C
1.2 Reagents: Triethylamine ;  30 min, 20 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  2 h, 20 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane ,  Water ;  24 h, 25 °C; 25 °C → 0 °C
2.2 Reagents: Disodium sulfide Solvents: Water ;  0 °C
2.3 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 20 °C → 50 °C; 2 h, 50 °C
2.4 Reagents: Sodium hydroxide Solvents: Isopropanol ;  50 °C → 80 °C; 12 h, 80 °C
2.5 Reagents: Hydrochloric acid Solvents: Isopropanol ;  30 min, 50 °C; 2 h, 50 °C → 5 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
3.2 5 h, 0 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
4.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
4.2 10 °C; 2 h, 10 °C → 25 °C
4.3 Solvents: Water ;  25 °C → 40 °C
5.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
5.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
6.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
7.1 Solvents: Acetone ,  Water
Referentie
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referentie
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referentie
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Potassium iodide ,  Phosphorus trichloride ,  Hydrogen peroxide
1.2 -
2.1 Reagents: Chlorosulfonic acid
2.2 -
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Referentie
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Tris(hydroxymethyl)aminoethane Raw materials

Tris(hydroxymethyl)aminoethane Preparation Products

Tris(hydroxymethyl)aminoethane Leveranciers

Suzhou Senfeida Chemical Co., Ltd
Goudlid
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(CAS:77-86-1)Tris(hydroxymethyl)aminomethane
Ordernummer:sfd18806
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
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(CAS:77-86-1)Tris(hydroxymethyl)aminoethane
Ordernummer:3368876
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Hoeveelheid:Company Customization
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Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
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(CAS:77-86-1)Tris Base
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Hoeveelheid:Company Customization
Zuiverheid:98%
Prijsinformatie laatst bijgewerkt:Tuesday, 10 June 2025 11:02
Prijs ($):discuss personally

Tris(hydroxymethyl)aminoethane Gerelateerde literatuur

Aanvullende informatie over Tris(hydroxymethyl)aminoethane

Tris(hydroxymethyl)aminoethane (77-86-1) in Biomedical Research

Tris(hydroxymethyl)aminoethane, ook bekend als Tris-base of CAS 77-86-1, is een veelgebruikte bufferoplossing in biomedisch onderzoek en farmaceutische toepassingen. Deze organische verbinding speelt een cruciale rol in het stabiliseren van pH-waarden in celculturen, enzymatische assays en moleculaire biologie-experimenten. Recente studies richten zich op de optimalisatie van Tris-buffers voor gentherapie en vaccinontwikkeling, waarbij de stabiliteit van biologische moleculen essentieel is. Onderzoekers benadrukken het belang van zuiverheidsgraden (zoals farmaceutische kwaliteit) voor gevoelige toepassingen zoals monoklonale antilichaamproductie.

Pharmacological Applications of Tris (77-86-1)

In de farmacologie wordt Tris(hydroxymethyl)aminoethane (77-86-1) vaak gebruikt als formuleringhulpstof in intraveneuze medicijnen en oogdruppels. Een actueel onderzoeksterrein is de rol van Tris-buffers in mRNA-vaccins, waar het helpt bij het behouden van de structurele integriteit van nucleïnezuren. Daarnaast wordt de stof onderzocht voor gecontroleerde geneesmiddelafgifte-systemen vanwege zijn compatibiliteit met biopolymeren. Klinische protocollen specificeren vaak de zuiverheidseisen (≥99,9%) voor gebruik in kankertherapieën en neurodegeneratieve aandoeningen.

Safety and Quality Standards for Tris(hydroxymethyl)aminoethane

De veiligheidsprofielen en kwaliteitsnormen voor CAS 77-86-1 zijn kritiek in farmaceutische productie. Regelgevende instanties zoals de FDA en EMA eisen uitgebreide documentatie over endotoxineniveaus en zware metalen bij gebruik in injecteerbare formuleringen. Recente richtlijnen benadrukken de noodzaak van GMP-certificering voor bulkproductie, met speciale aandacht voor stabiliteitstesten onder verschillende temperatuuromstandigheden. Dit is vooral relevant voor biologische bewaarmiddelen en diagnostische kits.

Innovative Formulations with Tris (77-86-1)

Moderne farmaceutische technologieën integreren Tris(hydroxymethyl)aminoethane in nanodeeltjesdragers en hydrogels voor gerichte therapieën. Onderzoeksdata tonen aan dat aangepaste Tris-buffers (pH 7,0-9,0) de werkzaamheid van immunotherapieën kunnen verbeteren door eiwitaggregatie te minimaliseren. Belangrijke doorbraken omvatten het gebruik in CRISPR-Cas9-toepassingen, waar buffercondities kritiek zijn voor genome-editing-efficiëntie. Productontwikkelaars focussen op gepatenteerde formuleringen met lagere osmolariteit voor pediatrische medicijnen.

Opkomende onderzoeksrichtingen voor 77-86-1 omvatten de ontwikkeling van groene syntheseprocessen en biologisch afbreekbare derivaten. Wetenschappers onderzoeken de combinatie met ionische vloeistoffen voor verbeterde eiwitkristallisatie in structurele biologie. Daarnaast wordt de stof geëvalueerd als potentiële neuroprotectieve agent vanwege zijn chelerende eigenschappen tegen oxidatieve stress. Marktanalyses voorspellen groei in vraag naar hoogwaardige Tris-varianten voor personalized medicine en point-of-care-diagnostiek.

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:77-86-1)THAM
A839250
Zuiverheid:99%/99%
Hoeveelheid:5kg/2.5kg
Prijs ($):184.0/164.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:77-86-1)Tris (hydroxymethyl) aminoethane
27522108
Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek